lithium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
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Overview
Description
Lithium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate is a chemical compound that belongs to the class of lithium enolates. These compounds are widely used in organic synthesis due to their ability to act as nucleophiles in various chemical reactions. The unique structure of this compound, characterized by the presence of lithium and a conjugated enolate system, makes it a valuable reagent in synthetic chemistry.
Preparation Methods
The synthesis of lithium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate typically involves the deprotonation of the corresponding ketone, 2,2,6,6-tetramethyl-5-oxohept-3-en-3-one, using a strong base such as lithium diisopropylamide (LDA). The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent the reaction mixture from reacting with moisture or oxygen. The reaction conditions often involve low temperatures to control the reactivity and selectivity of the enolate formation.
Chemical Reactions Analysis
Lithium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate undergoes various types of chemical reactions, including:
Nucleophilic Addition: The enolate can act as a nucleophile and add to electrophiles such as carbonyl compounds, forming new carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution Reactions: The enolate can participate in substitution reactions, where it replaces a leaving group in a substrate molecule.
Common reagents used in these reactions include electrophiles like alkyl halides, acyl chlorides, and aldehydes. The major products formed from these reactions are typically β-hydroxy ketones, α,β-unsaturated ketones, and other functionalized organic molecules.
Scientific Research Applications
Lithium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate has several scientific research applications, including:
Organic Synthesis: It is used as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Material Science: The compound is used in the preparation of advanced materials, such as polymers and nanomaterials, due to its reactivity and ability to form stable bonds.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions, enhancing the efficiency and selectivity of the processes.
Mechanism of Action
The mechanism of action of lithium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate involves its ability to act as a nucleophile. The lithium cation stabilizes the negative charge on the enolate oxygen, making the carbon adjacent to the oxygen highly nucleophilic. This nucleophilic carbon can then attack electrophilic centers in other molecules, leading to the formation of new chemical bonds. The molecular targets and pathways involved in these reactions depend on the specific electrophiles and reaction conditions used.
Comparison with Similar Compounds
Lithium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate can be compared to other lithium enolates, such as lithium diisopropylamide (LDA) and lithium hexamethyldisilazide (LiHMDS). While all these compounds serve as strong bases and nucleophiles, this compound is unique due to its specific structure and reactivity profile. It offers distinct advantages in terms of selectivity and stability in certain synthetic applications.
Similar compounds include:
Lithium Diisopropylamide (LDA): A widely used strong base in organic synthesis.
Lithium Hexamethyldisilazide (LiHMDS): Another strong base used for deprotonation reactions.
Lithium Enolates of Other Ketones: Various lithium enolates derived from different ketones, each with unique reactivity and applications.
Properties
IUPAC Name |
lithium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2.Li/c1-10(2,3)8(12)7-9(13)11(4,5)6;/h7,12H,1-6H3;/q;+1/p-1/b8-7-; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUDQHNOEYNYSP-CFYXSCKTSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].CC(C)(C)/C(=C/C(=O)C(C)(C)C)/[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19LiO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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